Delphinidin 3-rutinoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

D3R and Glucose Regulation

Studies suggest that D3R may play a role in glucose regulation and type 2 diabetes prevention. Research has shown that D3R can stimulate the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells []. GLP-1 is an incretin hormone that promotes insulin secretion and suppresses glucagon release, leading to improved blood sugar control []. This finding suggests that D3R could potentially contribute to managing type 2 diabetes, although further research is needed to confirm its efficacy and safety in humans.

D3R and Bone Health

Recent research also explores the potential of D3R in bone health. Studies have shown that D3R can promote the activity of osteoblasts, the cells responsible for bone formation, and protect them from oxidative stress-induced damage []. This suggests that D3R may be beneficial in preventing or managing conditions like osteoporosis, although further research is needed to understand its long-term effects and optimal dosage.

D3R and Other Potential Applications

Preliminary research also suggests various other potential applications of D3R, including:

- Antioxidant and anti-inflammatory effects: D3R exhibits antioxidant and anti-inflammatory properties, which may be beneficial in various health conditions [, ].

- Neuroprotective effects: Some studies suggest that D3R may have neuroprotective effects and could potentially play a role in neurodegenerative diseases, although further research is needed [].

Delphinidin 3-rutinoside is a naturally occurring anthocyanin glycoside, primarily found in various fruits, particularly blackcurrants (Ribes nigrum). It is characterized by its vibrant purple to blue color, which contributes to the pigmentation of flowers and fruits. The compound has the molecular formula and a molar mass of 647 g/mol. Its structure consists of a delphinidin aglycone attached to a rutinoside moiety, which enhances its solubility and bioavailability compared to other anthocyanins .

Research suggests D3R's mechanism of action involves several pathways:

- Antiproliferative activity: Studies indicate D3R can inhibit the growth and proliferation of cancer cells []. The exact mechanism remains under investigation.

- GLP-1 secretion: D3R may stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone promoting insulin secretion and regulating blood sugar levels []. The mechanism involves calcium mobilization within cells.

- Glycosylation: This process involves the addition of sugar moieties, enhancing the compound's stability and solubility. In the case of delphinidin 3-rutinoside, the sugar is rutinoside, which is crucial for its biological activity and absorption in the human body .

- Methylation: Delphinidin can be methylated at specific hydroxyl groups, leading to the formation of other anthocyanins. This reaction alters its chemical properties and biological activities .

- Reduction: Delphinidin 3-rutinoside can be reduced to form other compounds, such as epigallocatechin, which may have different biological effects .

Delphinidin 3-rutinoside exhibits significant biological activities:

- Antioxidant Properties: It acts as a potent antioxidant by scavenging reactive oxygen species (ROS), which helps in protecting cells from oxidative stress .

- Antiproliferative Effects: Studies have shown that delphinidin 3-rutinoside possesses antiproliferative activity against various cancer cell lines. For instance, it demonstrated an IC50 value of 24.9 µM against NCI-N87 gastric cancer cells, indicating strong potential for cancer therapy .

- Anti-inflammatory Effects: The compound has been noted for its ability to inhibit inflammatory processes, contributing to its potential therapeutic applications in inflammatory diseases .

The synthesis of delphinidin 3-rutinoside can be achieved through several methods:

- Natural Extraction: It is primarily extracted from plant sources like blackcurrants. The extraction process typically involves solvent extraction techniques using water or ethanol .

- Chemical Synthesis: Laboratory synthesis may involve starting from simpler anthocyanins or phenolic compounds through glycosylation reactions using specific glycosyltransferases .

- Biotechnological Approaches: Advances in biotechnology allow for microbial fermentation processes that can produce delphinidin 3-rutinoside through engineered microorganisms capable of synthesizing anthocyanins from glucose or other substrates .

Delphinidin 3-rutinoside has several applications across various fields:

- Food Industry: Due to its natural coloring properties, it is used as a food dye in beverages and confections.

- Nutraceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for dietary supplements aimed at improving health and preventing diseases.

- Pharmaceuticals: Research into its anticancer properties suggests potential applications in developing cancer therapeutics .

Interaction studies involving delphinidin 3-rutinoside have revealed its synergistic effects with other phenolic compounds. For example:

- When combined with other antioxidants like catechin and caffeic acid, delphinidin 3-rutinoside exhibited enhanced antiproliferative effects against cancer cells, indicating that these compounds may work synergistically to improve therapeutic efficacy .

- Studies also show that interactions with proteins can lead to conformational changes that enhance the stability and bioactivity of delphinidin 3-rutinoside in biological systems .

Delphinidin 3-rutinoside shares similarities with other anthocyanins but has unique characteristics that distinguish it:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cyanidin 3-rutinoside | Anthocyanin glycoside | Lacks additional hydroxyl groups compared to delphinidin. |

| Pelargonidin 3-rutinoside | Anthocyanin glycoside | Has a different aglycone structure leading to different color properties. |

| Malvidin 3-rutinoside | Anthocyanin glycoside | Contains methoxy groups which enhance stability under certain conditions. |

| Peonidin 3-rutinoside | Anthocyanin glycoside | Similar but has different hydroxyl group positioning affecting solubility. |

Delphinidin 3-rutinoside's unique combination of hydroxyl groups contributes significantly to its antioxidant capacity and biological activities, making it a subject of interest in nutritional research and pharmacology .

Molecular Structure

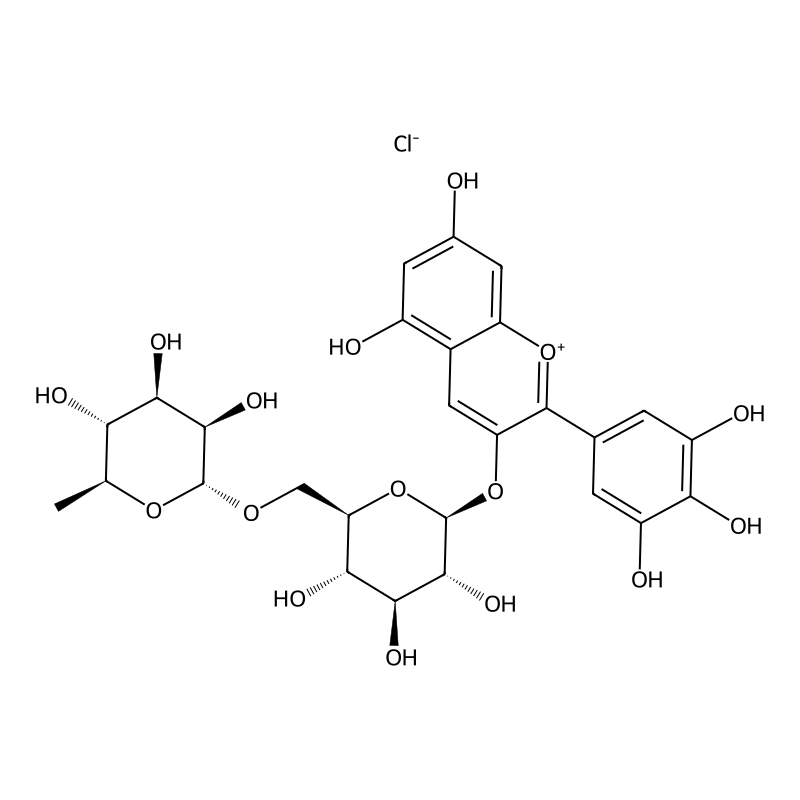

Structural Characterization of Flavylium Backbone

Delphinidin 3-rutinoside belongs to the anthocyanin class of flavonoids and is characterized by its distinctive flavylium cation backbone structure [9] [11]. The flavylium backbone consists of a positively charged heterocyclic ring system containing an oxonium group, which maintains the characteristic ring nomenclature with rings designated as A, B, and C, where the charged oxygen atom is located on the C ring [11]. The empirical formula for the flavylium ion core structure is C15H11O+ with a molecular weight of 207.24724 grams per mole [9].

The delphinidin aglycone portion of the molecule features hydroxyl group substitutions at specific positions on the flavylium backbone [11] [28]. The A ring contains hydroxyl groups at positions 5 and 7, while the B ring is characterized by three hydroxyl groups at positions 3', 4', and 5', making delphinidin unique among anthocyanidins due to this tri-hydroxylated B ring configuration [28]. This structural arrangement provides delphinidin with six total hydroxyl groups attached to the flavylium core, which significantly influences its chemical and physical properties [24].

The flavylium cation structure exhibits conjugated bonds throughout the ring system, contributing to the characteristic color properties of the compound [9]. The electronic structure allows for extensive delocalization of electrons across the aromatic rings, which is fundamental to both the spectroscopic properties and the pH-dependent structural transformations observed in anthocyanins [24].

Glycosidic Bond Configuration and Rutinose Moiety

The glycosidic attachment in delphinidin 3-rutinoside occurs at the 3-position of the flavylium backbone through a beta-glycosidic linkage to the rutinose disaccharide [2] [3]. Rutinose is a disaccharide composed of alpha-L-rhamnopyranose linked to beta-D-glucopyranose through an alpha-1,6-glycosidic bond [12] [15]. The complete systematic name for rutinose is 6-O-alpha-L-rhamnosyl-D-glucose, with a molecular formula of C12H22O10 and a molecular weight of 326.30 grams per mole [12].

The glycosidic bond configuration in delphinidin 3-rutinoside involves the attachment of the rutinose moiety to the 3-hydroxyl group of the delphinidin aglycone through a beta-glycosidic linkage [2] [3]. This specific linkage configuration is designated as 3-O-beta-D-glucopyranosyl-(1→6)-alpha-L-rhamnopyranoside, reflecting the sequential sugar attachments within the rutinose unit [3]. The stereochemical configuration of the glycosidic bonds is crucial for the compound's stability and biological activity [27].

The rutinose moiety contributes significantly to the overall molecular structure, adding bulk and hydrophilic character to the molecule [27]. The presence of multiple hydroxyl groups on both sugar units enhances the water solubility of the compound compared to the aglycone form [20]. The specific spatial arrangement of the rutinose unit influences the compound's interactions with other molecules and its stability under various environmental conditions [22].

Structural Comparison with Other Delphinidin Glycosides

Delphinidin 3-rutinoside differs from other delphinidin glycosides primarily in the nature and complexity of the sugar moiety attached at the 3-position [26] [27]. When compared to delphinidin 3-glucoside, the rutinose moiety provides an additional rhamnose sugar unit, resulting in a larger molecular weight and different physicochemical properties [26]. The molecular weight difference between delphinidin 3-rutinoside (611.5 grams per mole) and delphinidin 3-glucoside (465.4 grams per mole) reflects this additional sugar component [2] [26].

Structural comparisons with delphinidin 3-galactoside reveal differences in the stereochemical configuration of the primary sugar unit, where galactose replaces glucose in the glycosidic linkage [26]. Delphinidin 3-sambubioside represents another structural variant containing a sambubioside disaccharide instead of rutinose, demonstrating significantly different biological activities compared to the rutinoside form [26]. These structural variations influence the compounds' stability profiles, with delphinidin 3-rutinoside showing intermediate stability compared to simpler monoglycosides and more complex triglycosides [29].

The table below summarizes key structural differences among delphinidin glycosides:

| Compound | Sugar Moiety | Molecular Weight (g/mol) | Glycosidic Linkage | Additional Features |

|---|---|---|---|---|

| Delphinidin 3-rutinoside | Rutinose (Glc-Rha) | 611.5 [2] | β-1,3 to aglycone | Disaccharide with α-1,6 internal linkage [12] |

| Delphinidin 3-glucoside | Glucose | 465.4 [26] | β-1,3 to aglycone | Simple monoglycoside [26] |

| Delphinidin 3-galactoside | Galactose | 465.4 [26] | β-1,3 to aglycone | Epimeric configuration at C-4 [26] |

| Delphinidin 3-sambubioside | Sambubioside (Glc-Xyl) | ~627 [26] | β-1,3 to aglycone | Contains xylose instead of rhamnose [26] |

Physicochemical Properties

Molecular Formula (C27H31O16+) and Weight (611.5 g/mol)

The molecular composition includes 27 carbon atoms, 31 hydrogen atoms, and 16 oxygen atoms in the cationic structure [2] [8]. The high oxygen content reflects the numerous hydroxyl groups present on both the delphinidin aglycone and the rutinose sugar moiety [3]. The compound exhibits a topological polar surface area of 260 square angstroms, indicating significant hydrophilic character [33]. The heavy atom count totals 44 atoms, with 10 defined stereocenters contributing to the compound's complex three-dimensional structure [30] [33].

The Chemical Abstracts Service registry number for delphinidin 3-rutinoside is 15674-58-5, while the chloride salt form has the registry number 58285-26-0 [4] [6]. These identifiers are essential for accurate compound identification in scientific literature and commercial applications.

Spectroscopic Characteristics

Delphinidin 3-rutinoside exhibits characteristic spectroscopic properties across multiple analytical techniques. In ultraviolet-visible spectroscopy, the compound displays absorption maxima at approximately 206 nanometers, 274 nanometers, and 536 nanometers under acidic conditions [21]. The longest wavelength absorption band around 536 nanometers is responsible for the characteristic purple-red color of the compound and is commonly used for quantitative analysis in high-performance liquid chromatography applications [21].

Nuclear magnetic resonance spectroscopy provides detailed structural information about delphinidin 3-rutinoside [16]. Proton nuclear magnetic resonance spectra typically show characteristic signals for the aromatic protons of the delphinidin backbone, as well as the complex multiplet patterns arising from the rutinose sugar protons [16]. The anomeric protons of the glucose and rhamnose units appear as distinct signals that can be used for structural confirmation and purity assessment [16].

Mass spectrometry analysis reveals characteristic fragmentation patterns for delphinidin 3-rutinoside [31] [32]. The molecular ion peak appears at mass-to-charge ratio 611 for the cationic form, with characteristic fragment ions resulting from the sequential loss of sugar units [31]. The primary fragmentation pathway involves the loss of the rhamnose unit (146 atomic mass units) followed by the loss of glucose (162 atomic mass units), ultimately yielding the delphinidin aglycone ion at mass-to-charge ratio 303 [31]. These fragmentation patterns are diagnostic for compound identification and structural confirmation [32].

Infrared spectroscopy of delphinidin 3-rutinoside shows characteristic absorption bands for hydroxyl groups, aromatic carbon-carbon stretching, and glycosidic linkages [34]. The broad hydroxyl stretching region between 3200-3600 wavenumbers reflects the multiple hydroxyl groups present in the structure, while aromatic stretching vibrations appear in the 1400-1600 wavenumber region [34].

Solubility Profile

Delphinidin 3-rutinoside demonstrates high water solubility due to its multiple hydroxyl groups and ionic character [1] [20]. The compound is highly soluble in polar protic solvents such as water and methanol, with solubility increasing with temperature and solvent polarity [20]. Computational predictions suggest an aqueous solubility of approximately 1.16 grams per liter, with a logarithmic solubility value of -2.74 [23].

The solubility profile varies significantly across different solvent systems. In polar solvents, delphinidin glycosides show mole fraction solubilities ranging from 53.53 to 163.71 in water and 58.61 to 168.64 in methanol across temperatures from 298.15 to 343.15 Kelvin [20]. Solubility in ethanol is considerably lower, ranging from 5.73 to 15.59 mole fraction units, while solubility in acetone is minimal, ranging from 0.0055 to 0.0157 mole fraction units [20].

The high polarity of delphinidin 3-rutinoside results in low lipophilicity, with computed logarithmic partition coefficient values indicating poor solubility in lipophilic environments [20]. This characteristic limits the compound's bioavailability and membrane permeability, which has implications for its biological activity and potential therapeutic applications [20]. The compound's solubility characteristics make it suitable for extraction using polar solvents and formulation in aqueous-based systems [1].

pH-Dependent Structural Transformations

Delphinidin 3-rutinoside undergoes characteristic pH-dependent structural transformations that significantly affect its color, stability, and chemical properties [24] [25]. At low pH values (below 2), the flavylium cation form predominates, exhibiting the characteristic red-purple coloration [24]. This represents the most stable form of the compound under acidic conditions, where the positive charge on the flavylium ring system is maintained [25].

As pH increases above 2, the compound undergoes a series of structural equilibria involving multiple molecular forms [24]. The primary transformation involves hydration of the flavylium cation to form the colorless carbinol pseudobase form [24] [25]. This transformation occurs through nucleophilic attack of water at the 2-position of the flavylium ring, resulting in loss of the aromatic character and the associated color [25].

At moderately alkaline pH values (pH 4-7), deprotonation of the carbinol pseudobase leads to formation of the quinoidal base forms [24]. These structures retain some degree of conjugation and exhibit blue coloration, representing an intermediate state in the pH-dependent equilibrium [24]. The quinoidal base forms can exist in multiple tautomeric forms, including structures with deprotonation at positions 4' and 7 of the flavylium backbone [24].

Under highly alkaline conditions (pH above 8), the compound can undergo ring-opening to form chalcone structures [24] [25]. These yellow-colored forms result from cleavage of the C-ring of the flavylium system, producing an open-chain structure with extended conjugation [25]. The chalcone forms can exist as both cis and trans isomers, with the trans form being thermodynamically more stable [25].